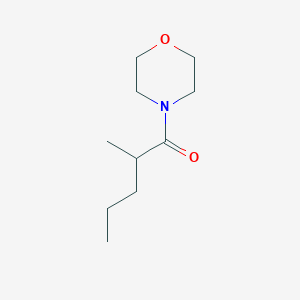
4-(2-Methylbutanoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylbutanoyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is also known as Methyl 4-(2-methylbutanoyl)morpholine-4-carboxylate or Methyl 4-(2-methylbutanoyl)morpholine-4-carboxylate. This compound is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of 4-(2-Methylbutanoyl)morpholine is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the synthesis of specific compounds. This inhibition results in the alteration of the biochemical pathways, leading to the formation of new compounds with unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methylbutanoyl)morpholine are still being studied. However, it has been shown to have a significant impact on the central nervous system, resulting in changes in behavior and mood. It is also known to have a potent inhibitory effect on certain enzymes, which makes it a potential target for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-Methylbutanoyl)morpholine in lab experiments is its ability to produce new compounds with unique properties. It is also relatively easy to synthesize and purify, making it a popular choice for researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are many future directions for the use of 4-(2-Methylbutanoyl)morpholine in scientific research. One area of interest is the development of new drugs that target specific enzymes that are inhibited by this compound. Another area of research is the synthesis of new compounds with unique properties that can be used in various applications, including drug discovery and materials science.
Conclusion
In conclusion, 4-(2-Methylbutanoyl)morpholine is a unique compound that has many applications in scientific research. Its ability to produce new compounds with unique properties makes it a valuable tool for researchers in various fields. While its mechanism of action and physiological effects are still being studied, it has already shown great potential for the development of new drugs and materials.
Méthodes De Synthèse
The synthesis of 4-(2-Methylbutanoyl)morpholine is a complex process that involves several steps. The most common method for synthesizing this compound is by reacting morpholine with 2-methylbutanoyl chloride in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields a white solid, which is then purified by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
4-(2-Methylbutanoyl)morpholine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis to create new compounds with unique properties. It is also used as a catalyst in various chemical reactions, including the synthesis of esters, amides, and other organic compounds.
Propriétés
IUPAC Name |
2-methyl-1-morpholin-4-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-8(2)9(11)10-4-6-12-7-5-10/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDVQCOFLRQRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-morpholin-4-ylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-methoxyanilino)-2-oxoethyl] (E)-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B7561202.png)
![1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7561215.png)
![4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7561219.png)
![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)


![2-(2-methyl-1H-indol-3-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7561272.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)
![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)
